3-(4-Sulfamoylphenoxy)propanoic acid
Overview
Description
3-(4-Sulfamoylphenoxy)propanoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of propanoic acid and contains a sulfamoyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Sulfamoylphenoxy)propanoic acid typically involves the reaction of 4-aminosulfonylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Sulfamoylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The phenoxy ring can be reduced to form cyclohexane derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitrated, halogenated, and sulfonated phenoxy derivatives.
Scientific Research Applications
3-(4-Sulfamoylphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as glaucoma and epilepsy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Sulfamoylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, the inhibition of carbonic anhydrase enzymes can reduce the production of aqueous humor in the eye, thereby lowering intraocular pressure in glaucoma patients.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminosulfonyl)benzenepropanoic acid
- 3-(4-Sulfonamidophenyl)propanoic acid
- 3-(4-Sulfamoylphenyl)propanoic acid
Uniqueness
3-(4-Sulfamoylphenoxy)propanoic acid is unique due to its specific structural features, such as the presence of both a sulfamoyl group and a phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. Its ability to inhibit specific enzymes and its potential therapeutic effects set it apart from other similar compounds.
Properties
IUPAC Name |
3-(4-sulfamoylphenoxy)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c10-16(13,14)8-3-1-7(2-4-8)15-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUCKRNWOLBAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)O)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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